4-Bromo-7-methyl-1-benzofuran

Catalog No.
S8249950
CAS No.
M.F
C9H7BrO
M. Wt
211.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-7-methyl-1-benzofuran

Product Name

4-Bromo-7-methyl-1-benzofuran

IUPAC Name

4-bromo-7-methyl-1-benzofuran

Molecular Formula

C9H7BrO

Molecular Weight

211.05 g/mol

InChI

InChI=1S/C9H7BrO/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5H,1H3

InChI Key

MECGYZSGNVPTER-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)Br)C=CO2

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=CO2

4-Bromo-7-methyl-1-benzofuran is an organic compound characterized by the presence of a bromine atom at the fourth position and a methyl group at the seventh position of the benzofuran ring system. Its molecular formula is C9H7BrOC_9H_7BrO with a molecular weight of approximately 211.06 g/mol. The compound features a fused ring structure that combines a benzene ring with a furan, contributing to its unique chemical properties and potential biological activities .

Typical for aromatic compounds, including:

  • Electrophilic Substitution Reactions: The bromine atom can be replaced by other electrophiles, allowing for the synthesis of various derivatives.
  • Oxidation Reactions: The methyl group at the 7-position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to diverse functionalized products.

Research indicates that benzofuran derivatives, including 4-bromo-7-methyl-1-benzofuran, exhibit significant biological activities. These compounds have been found to possess:

  • Anticancer Properties: Some studies suggest that benzofuran derivatives can inhibit cancer cell growth, with specific compounds showing promising results against various cancer cell lines .
  • Antimicrobial Activity: Compounds related to benzofurans have demonstrated effectiveness against bacteria and fungi, indicating potential as antimicrobial agents .
  • Anti-inflammatory Effects: Certain benzofuran derivatives are noted for their ability to modulate inflammatory pathways, which may contribute to their therapeutic potential in treating inflammatory diseases .

The synthesis of 4-bromo-7-methyl-1-benzofuran can be achieved through several methods:

  • Bromination of Benzofuran: Benzofuran can be treated with bromine in an appropriate solvent to introduce the bromine atom at the desired position.
  • Methylation: The introduction of the methyl group can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Lewis Acid-Catalyzed Reactions: Utilizing Lewis acids can facilitate the formation of complex benzofuran derivatives through various coupling reactions .

4-Bromo-7-methyl-1-benzofuran has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Research: It serves as an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Compounds with similar structures are being investigated for their properties in polymer science and materials engineering.

Studies on 4-bromo-7-methyl-1-benzofuran's interactions with biological systems are essential to understanding its pharmacological effects. Interaction studies often focus on:

  • Binding Affinity: Assessing how well the compound binds to specific biological targets such as enzymes or receptors.
  • Mechanism of Action: Investigating how the compound exerts its biological effects at the molecular level.
  • Synergistic Effects: Evaluating how this compound interacts with other drugs or compounds to enhance therapeutic efficacy or reduce side effects .

Several compounds share structural similarities with 4-bromo-7-methyl-1-benzofuran. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
7-Bromo-1-benzofuranBromine at position 7Less sterically hindered than 4-bromo variant
4-Methyl-1-benzofuranMethyl group at position 4Lacks bromine, altering reactivity and biological activity
2-Bromo-3-methylbenzofuranBromine at position 2Different substitution pattern affecting properties
5-Bromo-2-methylbenzofuranBromine at position 5May exhibit different biological activities due to substitution location

These comparisons highlight how variations in substitution patterns influence chemical reactivity and biological properties, emphasizing the uniqueness of 4-bromo-7-methyl-1-benzofuran within this class of compounds.

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

209.96803 g/mol

Monoisotopic Mass

209.96803 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

Explore Compound Types